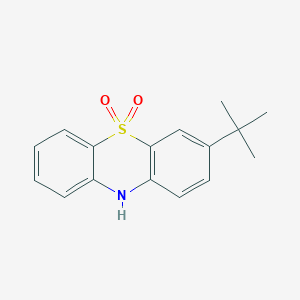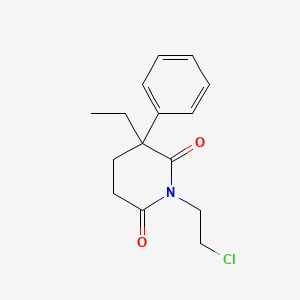
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group, an ethyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione typically involves the reaction of piperidine derivatives with chloroethyl compounds under controlled conditions. One common method involves the alkylation of piperidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets within cells. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect cellular functions. These interactions can result in the inhibition of enzyme activity, disruption of DNA replication, or induction of apoptosis in certain cell types.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloroethyl)-3-methyl-3-phenylpiperidine-2,6-dione
- 1-(2-Chloroethyl)-3-ethyl-3-(4-methylphenyl)piperidine-2,6-dione
- 1-(2-Chloroethyl)-3-ethyl-3-(4-chlorophenyl)piperidine-2,6-dione
Uniqueness
1-(2-Chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the 2-chloroethyl group allows for specific interactions with nucleophiles, making it a valuable compound for targeted chemical modifications and studies.
Eigenschaften
CAS-Nummer |
61327-85-3 |
|---|---|
Molekularformel |
C15H18ClNO2 |
Molekulargewicht |
279.76 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-ethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H18ClNO2/c1-2-15(12-6-4-3-5-7-12)9-8-13(18)17(11-10-16)14(15)19/h3-7H,2,8-11H2,1H3 |
InChI-Schlüssel |
PWBKPDDUSCRRDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC(=O)N(C1=O)CCCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



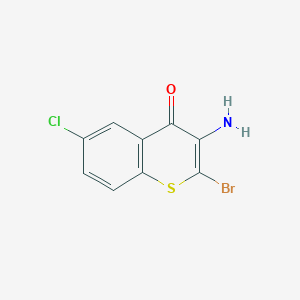
![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)

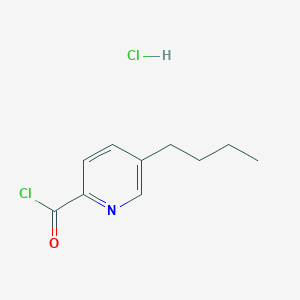
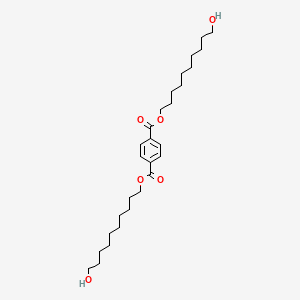
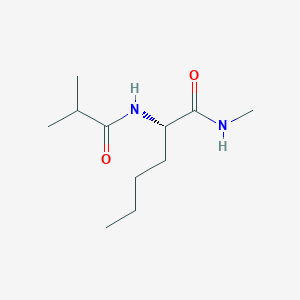
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)

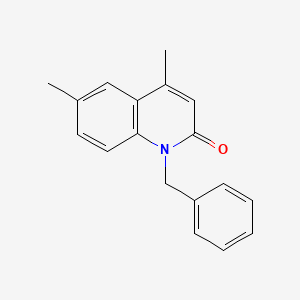


![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)
